molecular formula C11H15NO4S B6148052 tert-butyl N-(benzenesulfonyl)carbamate CAS No. 2845-66-1

tert-butyl N-(benzenesulfonyl)carbamate

Cat. No.: B6148052
CAS No.: 2845-66-1
M. Wt: 257.31 g/mol
InChI Key: ACAGCLKCWRMBAK-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Carbamate (B1207046) Derivatives in Contemporary Chemical Research

Sulfonyl carbamate derivatives are of considerable importance in modern chemical research due to their multifaceted nature. Organic carbamates, in general, are recognized for their chemical stability and their ability to act as protecting groups for amines. nih.govnih.gov The incorporation of a sulfonyl group further modulates the electronic properties of the carbamate, influencing its reactivity and potential applications. These derivatives have found utility in the synthesis of various biologically active molecules and complex natural products. researchgate.netmdpi.com The carbamate functionality can participate in hydrogen bonding and can impose conformational constraints, which is a valuable feature in medicinal chemistry and drug design. nih.gov

Historical Context of Benzenesulfonyl Moiety Applications in Organic Transformations

The benzenesulfonyl group has a long and storied history in organic chemistry. Traditionally, it has been widely employed as a protecting group for amines due to its stability under a variety of reaction conditions. Its electron-withdrawing nature also plays a crucial role in activating adjacent functional groups, thereby facilitating a range of chemical transformations. The sulfonamide linkage, formed by the reaction of a benzenesulfonyl chloride with an amine, is a key structural motif in many pharmaceuticals, including antibacterial drugs.

Positioning of tert-butyl N-(benzenesulfonyl)carbamate within Modern Synthetic Strategies

This compound has emerged as a valuable reagent in modern synthetic strategies. The presence of the tert-butyl group allows for facile deprotection under acidic conditions, a common and mild method in multi-step synthesis. This particular N-sulfonylcarbamate serves as a precursor for the in situ generation of N-sulfonyl isocyanates, which are highly reactive intermediates that can participate in a variety of cycloaddition and insertion reactions. The interplay between the robust benzenesulfonyl group and the labile tert-butoxycarbonyl (Boc) group provides a unique tool for chemists to introduce complex functionality into molecules with a high degree of control.

Chemical and Physical Properties of this compound

The utility of this compound in organic synthesis is underpinned by its specific chemical and physical properties.

PropertyValueReference
CAS Number 2845-66-1 sigmaaldrich.com
Molecular Formula C11H15NO4S sigmaaldrich.com
Molecular Weight 257.31 g/mol
Appearance Powder sigmaaldrich.com
Melting Point 120-125 °C sigmaaldrich.com
InChI Key ACAGCLKCWRMBAK-UHFFFAOYSA-N sigmaaldrich.com

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Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. One common method involves the reaction of benzenesulfonamide (B165840) with di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a suitable base, such as 4-dimethylaminopyridine (B28879) (DMAP).

Another approach involves the reaction of benzenesulfonyl isocyanate with tert-butanol. The isocyanate itself can be generated from benzenesulfonamide through various methods, including treatment with phosgene (B1210022) or a phosgene equivalent.

Applications in Organic Synthesis

The synthetic utility of this compound is primarily derived from its ability to act as a source of N-benzenesulfonyl isocyanate. This highly reactive intermediate can be generated in situ under thermal conditions, avoiding the need to handle the often unstable isocyanate directly.

Amidation Reactions

One of the key applications is in the amidation of various nucleophiles. The generated N-benzenesulfonyl isocyanate readily reacts with alcohols and amines to form the corresponding carbamates and ureas, respectively. This provides a powerful method for the introduction of the benzenesulfonamide moiety, a common pharmacophore.

Cycloaddition Reactions

N-sulfonyl isocyanates are excellent dienophiles and dipolarophiles, readily participating in [4+2] and [3+2] cycloaddition reactions. The use of this compound as a stable precursor allows for these powerful carbon-carbon and carbon-heteroatom bond-forming reactions to be carried out under controlled conditions. This has been instrumental in the synthesis of a variety of heterocyclic compounds.

Insertion Reactions

N-sulfonyl isocyanates can also undergo insertion reactions into C-H and Si-C bonds, offering a direct method for the functionalization of otherwise unreactive bonds. This type of reactivity is particularly valuable in late-stage functionalization strategies in complex molecule synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(benzenesulfonyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(13)12-17(14,15)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAGCLKCWRMBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477993
Record name tert-Butyl (benzenesulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2845-66-1
Record name tert-Butyl (benzenesulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl N Benzenesulfonyl Carbamate

Established Synthetic Pathways to N-Sulfonyl Carbamates

Traditional methods for the synthesis of N-sulfonyl carbamates typically rely on the coupling of two key fragments: a carbamate (B1207046) and a sulfonylating agent, or the direct functionalization of a suitable precursor. These methods are often robust and high-yielding, making them common in both laboratory and industrial settings.

Classical Approaches Involving Carbamate and Sulfonyl Halide Coupling

The most conventional method for constructing N-sulfonyl carbamates involves the reaction of a pre-formed carbamate with a sulfonyl halide, typically a sulfonyl chloride. This reaction is analogous to the widely used synthesis of sulfonamides from amines and sulfonyl chlorides. cbijournal.comacs.org The process generally requires a base to neutralize the hydrogen halide byproduct formed during the reaction. Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine, or inorganic bases such as sodium carbonate. cbijournal.comresearchgate.netscholarsresearchlibrary.com

In a typical procedure, the carbamate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), and treated with the sulfonyl chloride in the presence of a base. The reaction of an amine with a sulfonyl chloride is a well-established method for forming the N-S bond characteristic of sulfonamides. scholarsresearchlibrary.com For instance, the synthesis of N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-substituted sulfonamides is achieved by reacting the corresponding amine with a sulfonyl chloride in THF using TEA as a base. scholarsresearchlibrary.com This general principle is directly applicable to the synthesis of N-sulfonyl carbamates from the parent carbamate.

Table 1: Reaction Conditions for Classical Sulfonamide Synthesis

Reactants Base Solvent Typical Conditions Reference
Primary/Secondary Amine, Sulfonyl Chloride Pyridine Dichloromethane (DCM) Room Temperature cbijournal.com
(2'-(1H-Tetrazol-5-yl)-biphenyl-4-yl)methanamine, Sulfonyl Chloride Triethylamine (TEA) Tetrahydrofuran (THF) 55 °C scholarsresearchlibrary.com

Direct Synthesis via Sulfonylation of tert-Butyl Carbamate

A more direct approach involves the N-sulfonylation of tert-butyl carbamate with benzenesulfonyl chloride. This method is a direct application of the classical sulfonamide synthesis. The reaction is typically carried out in the presence of a base to act as an acid scavenger. Palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl halides have been investigated, demonstrating the reactivity of the N-H bond in the carbamate under specific catalytic conditions. sigmaaldrich.com For a direct sulfonylation, a common procedure would involve dissolving tert-butyl carbamate in a solvent like THF or DCM, adding a base such as triethylamine, and then introducing benzenesulfonyl chloride, likely at a controlled temperature to manage the exothermic reaction.

Another related approach starts not with the carbamate but with tert-butanol. A simple and efficient method involves the reaction of tert-butanol with chlorosulfonyl isocyanate in anhydrous methylene chloride at 0°C. The resulting N-chlorosulfonyl carbamate intermediate is then reacted with a nucleophile. jocpr.com While this specific literature example uses a primary amine as the nucleophile to generate a different final product, the underlying principle demonstrates the formation of a sulfonyl carbamate structure from tert-butanol. jocpr.com

Advanced and Catalytic Synthetic Strategies

To overcome some of the limitations of classical methods, such as the need for pre-functionalized starting materials or harsh reaction conditions, advanced synthetic strategies have been developed. These include transition metal-mediated reactions, stereoselective methods, and the use of innovative reagents that offer greater efficiency and functional group tolerance.

Transition Metal-Mediated Syntheses of Related N-Sulfonylated Compounds

Transition metal catalysis offers powerful tools for the formation of N-S bonds. While direct metal-catalyzed sulfonylation of tert-butyl carbamate is not widely reported, related transformations highlight the potential of this approach. For example, cobalt- and nickel-based catalysts have been employed for sulfonylation reactions. researchgate.net An efficient cobalt-catalyzed redox-neutral sulfonylative coupling of boronic acids, ammonium salts, and potassium metabisulfite has been developed. researchgate.net Similarly, nickel catalysis has been used for the sulfonylation of aryl bromides, using potassium metabisulfite as an SO2 surrogate. researchgate.net Copper catalysis has also been shown to be effective in certain sulfonylation reactions, such as the direct tert-butyl sulfonylation of alkynes using t-butylsulfinamide. rsc.org These methods, which often proceed under milder conditions than classical approaches, demonstrate the feasibility of using transition metals to construct molecules with sulfonyl groups. researchgate.netnih.gov

Table 2: Examples of Transition Metal-Catalyzed Sulfonylation Reactions

Metal Catalyst Substrates Sulfur Source Reaction Type Reference
Cobalt (CoCl2) Boronic Acids, Ammonium Salts Potassium Metabisulfite Redox-Neutral Sulfonylative Coupling researchgate.net
Nickel (NiBr2•(Glyme)) (Hetero)arylboronic acid DABSO Sulfonylation thieme-connect.com

Enantioselective and Diastereoselective Synthetic Routes to Analogues

The development of enantioselective and diastereoselective methods is crucial for the synthesis of chiral drug candidates. For analogues of tert-butyl N-(benzenesulfonyl)carbamate, chirality can be introduced through various asymmetric strategies. One approach involves using chiral starting materials derived from biotransformations. For instance, chiral diols produced by the enzymatic transformation of monosubstituted benzenes are valuable synthons for enantioselective synthesis. nih.gov

Another strategy is asymmetric catalysis. While not directly applied to the title compound, related asymmetric syntheses demonstrate the principle. For example, the enantioselective synthesis of sulfinamidines has been achieved via the electrophilic amination of sulfenamides using an enantiopure N-H oxaziridine. researchgate.net This method facilitates an asymmetric nitrogen transfer, creating a chiral sulfur center. researchgate.net Asymmetric Mannich reactions have also been used to produce chiral carbamate-containing products with high enantioselectivity. orgsyn.org These examples underscore the potential for developing catalytic, stereoselective routes to chiral analogues of N-sulfonyl carbamates.

Innovative Reagent Development for Efficient Formation

The development of novel reagents is a key driver for improving synthetic efficiency. In the context of sulfonylation, several innovative reagents have been introduced. For instance, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) has been developed as a novel sulfinylamine reagent for the direct synthesis of primary sulfonamides from a variety of organometallic reagents. acs.org This provides a convenient one-step process to valuable compounds. acs.org

Another approach involves the use of sulfinate salts as bench-stable sulfonyl radical precursors in photoredox-catalyzed reactions. This method allows for the mild sulfonylation of aniline derivatives. rsc.org Furthermore, reagents like 1-phenylsulfonylbenzotriazole have been designed for the efficient conversion of aliphatic and aromatic amines to their corresponding benzenesulfonamides under mild conditions. cbijournal.com The development of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), has also provided a more manageable and effective way to introduce sulfonyl groups into molecules compared to using gaseous SO2. thieme-connect.com

Methodological Considerations and Optimizations in Synthesis

The choice of solvent can significantly influence the rate and outcome of the synthesis of this compound. A common synthetic route involves the reaction of a benzenesulfonyl-containing precursor with a tert-butoxycarbonyl (Boc) source. The polarity, boiling point, and solubility characteristics of the solvent play a critical role in this process.

In related syntheses of sulfonated carbamates, a range of solvents has been successfully employed. For instance, in the preparation of similar sulfonylated compounds, dichloromethane is frequently used, often in conjunction with a base like triethylamine or N,N-diisopropylethylamine at temperatures ranging from 0 °C to room temperature nih.govjocpr.com. The use of anhydrous methylene chloride is specified in some procedures to prevent unwanted side reactions with water jocpr.com.

For analogous reactions, such as the synthesis of N-tert-butyl benzenesulfonamide (B165840), a broader spectrum of solvents has been explored, including toluene, xylene, dimethyl sulfoxide (B87167) (DMSO), diphenyl ether, and N-methylpyrrolidone (NMP) google.com. In these cases, higher reaction temperatures, up to 150-155 °C, were utilized to drive the reaction to completion google.com. The selection of a high-boiling solvent is therefore critical for maintaining the required reaction temperature.

Furthermore, multiphasic solvent systems, such as a mixture of tetrahydrofuran (THF) and water, have been documented in the synthesis of other phenylsulfonyl-containing carbamates orgsyn.org. The use of a biphasic system can facilitate product isolation and purification. Post-reaction, solvent mixtures like hexane/dichloromethane are often used for slurrying and washing the product to remove impurities orgsyn.org.

The modulation of reaction temperature is another critical factor. While some methods proceed at ambient or sub-ambient temperatures, others require significant heating. The optimal temperature is highly dependent on the specific reactants and the solvent system employed. For example, a procedure for a related carboxylsulfamide involves an initial reaction at 0 °C followed by warming to room temperature over several hours jocpr.com.

Table 1: Solvent and Temperature Conditions in the Synthesis of Related Sulfonyl Carbamates and Sulfonamides

Solvent(s)TemperatureCompound Type
Dichloromethane0 °C to Room Temp.Sulfonyl Carbamate Derivative nih.govjocpr.com
Toluene, Xylene, DMSO, Diphenyl ether, NMP150-155 °CN-tert-butyl benzenesulfonamide google.com
Tetrahydrofuran/WaterRoom Temp.Phenylsulfonylmethylcarbamate orgsyn.org

While many synthetic routes to carbamates can proceed without a catalyst, the use of catalysts can significantly enhance reaction rates and yields. In the context of this compound and related compounds, both Lewis acid and phase-transfer catalysts have shown utility.

For the synthesis of the structurally similar N-tert-butyl benzenesulfonamide, Lewis acids such as hafnium tetrachloride (HfCl₄) and zirconium tetrachloride (ZrCl₄) have been effectively used as catalysts google.com. These catalysts are typically used in catalytic amounts, ranging from 1% to 10% by mass relative to the benzenesulfonamide starting material google.com. The use of such catalysts can be particularly beneficial in reactions that are otherwise sluggish.

Phase-transfer catalysts (PTCs) represent another important class of catalysts for this type of synthesis, especially in biphasic reaction media. Tetrabutylammonium bromide ((n-Bu)₄N⁺Br⁻) is a commonly employed PTC in reactions involving carbamate derivatives google.com. PTCs facilitate the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), thereby increasing the reaction rate. In the context of scaling up, the use of a PTC can be advantageous as it can simplify the reaction setup and workup procedures.

While the concept of ligand design is more commonly associated with transition-metal catalysis, the principles of tuning the steric and electronic properties of reagents can be applied to the bases and other additives used in these syntheses. For example, the choice between a sterically hindered base like N,N-diisopropylethylamine and a less hindered one like triethylamine can influence the selectivity and rate of the reaction.

Table 2: Catalysts Employed in the Synthesis of Related Sulfonamides and Carbamates

CatalystCatalyst TypeApplication
Hafnium tetrachloride (HfCl₄)Lewis AcidSynthesis of N-tert-butyl benzenesulfonamide google.com
Zirconium tetrachloride (ZrCl₄)Lewis AcidSynthesis of N-tert-butyl benzenesulfonamide google.com
Tetrabutylammonium bromidePhase-TransferAlkylation of a tert-butyl carbamate derivative google.com

Transitioning the synthesis of this compound from a laboratory to a preparative or industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Reagent Selection and Cost: On a large scale, the cost and availability of starting materials are of paramount importance. The selection of reagents should favor those that are inexpensive and readily available in bulk. For instance, choosing a cost-effective base and solvent is crucial.

Reaction Monitoring and Control: The ability to monitor the reaction's progress is critical for large-scale synthesis. Techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to track the consumption of starting materials and the formation of the product, allowing for precise determination of the reaction endpoint google.com. Effective temperature control is also vital, as exothermic reactions that are easily managed in the lab can become hazardous on a larger scale. The use of appropriate reactor systems with efficient heat exchange is necessary.

Workup and Purification: The workup and purification procedures must be amenable to large-scale operations. Filtration of a precipitated product is a common and scalable method orgsyn.org. The choice of solvents for washing and recrystallization should be made with consideration for their toxicity, flammability, and ease of recovery. Procedures that minimize the use of hazardous or difficult-to-handle reagents are preferred. For example, a synthesis that avoids highly toxic and explosive reagents would be more suitable for industrial production.

Waste Management: The environmental impact of the synthesis becomes a significant concern at a larger scale. The choice of solvents and reagents should, where possible, favor those that are more environmentally benign. The development of processes that minimize waste generation is a key aspect of green chemistry and is an important consideration for industrial synthesis.

Reactivity and Reaction Pathways of Tert Butyl N Benzenesulfonyl Carbamate

Nucleophilic and Electrophilic Reactivity of the Carbamate (B1207046) Nitrogen

The nitrogen atom in tert-butyl N-(benzenesulfonyl)carbamate is flanked by two electron-withdrawing groups: a carbonyl and a sulfonyl group. This electronic environment significantly reduces the nucleophilicity of the nitrogen compared to a simple amine, while increasing the acidity of the N-H proton.

The proton on the carbamate nitrogen is acidic due to the resonance stabilization of the resulting conjugate base by both the adjacent carbonyl and sulfonyl groups. This allows for deprotonation by a suitable base to generate an N-anion. While the generation of this anion is feasible, its subsequent use in intermolecular C-N bond formation with electrophiles is not a widely documented pathway for this specific substrate.

However, related transformations demonstrate the principle. For instance, benzylic sulfonamides can be deprotonated with sodium hydride (NaH) to initiate intramolecular cross-electrophile coupling reactions with pendant alkyl chlorides, catalyzed by nickel. acs.org This process leads to the formation of cyclopropanes, showcasing the nucleophilicity of the generated N-anion in an intramolecular context. acs.org The direct construction of S(O)₂–N bonds can also be achieved through mechanistically different pathways, such as the coupling of aryl azides with phenylsulfinic acids under dual copper and visible light catalysis, which proceeds through a triplet nitrene intermediate. nih.gov

The sulfonyl group (SO₂) is characterized by a sulfur atom in a high oxidation state (+6), making it highly electron-deficient. Consequently, it is not susceptible to attack by electrophiles. Instead, the reactivity associated with the sulfonyl moiety in this and related molecules typically involves nucleophilic attack at the sulfur atom or reactions occurring on the attached benzene (B151609) ring.

Electrophilic aromatic substitution, for example, can occur on the phenyl ring. The sulfonamide group is a deactivating, ortho-, para-directing group. libretexts.org Chemoselective nitration of aromatic sulfonamides has been achieved using tert-butyl nitrite, demonstrating that the aryl ring is the reactive site for electrophiles, not the sulfonyl group itself. rsc.org

Transformations Involving the tert-Butyl Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, valued for its stability under many reaction conditions and its facile removal under acidic conditions.

The most common transformation of this compound is the acid-catalyzed removal of the Boc group to liberate the corresponding benzenesulfonamide (B165840). The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid. youtube.comcommonorganicchemistry.com Milder acids like p-toluenesulfonic acid (pTSA) have also proven effective. mdpi.com

The generally accepted mechanism for this deprotection involves three main steps commonorganicchemistry.commdpi.com:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, which activates the carbamate for cleavage.

C-O Bond Cleavage: The bond between the tert-butyl group and the carbamate oxygen breaks, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free sulfonamide.

The primary byproducts of this reaction are the tert-butyl cation and carbon dioxide. The tert-butyl cation can subsequently be trapped by a nucleophile, or it can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com Care must be taken in closed systems as two gaseous byproducts, isobutylene and carbon dioxide, can be generated. commonorganicchemistry.com

Common Acids for Boc Deprotection
Acid ReagentTypical ConditionsKey CharacteristicsReference
Trifluoroacetic Acid (TFA)Neat or in Dichloromethane (B109758) (DCM)Highly effective, volatile, corrosive. Product is TFA salt. commonorganicchemistry.comcommonorganicchemistry.com
Hydrochloric Acid (HCl)In polar aprotic solvents (Dioxane, THF)Standard, effective conditions. Product is HCl salt. stackexchange.com
p-Toluenesulfonic Acid (pTSA)In a deep eutectic solvent or heated in tolueneGreener alternative to TFA, less volatile. mdpi.com
Trifluoromethanesulfonic Acid (TfOH)Near-stoichiometric amountsEffective for N-arylsulfonamides; can cause sulfonyl migration. organic-chemistry.orgresearchgate.net
Aqueous Phosphoric Acid85 wt % aqueous solutionMild, environmentally benign, selective. nih.gov

While acidic cleavage is standard, concerns over the harshness and corrosivity (B1173158) of strong acids have led to the development of alternative deprotection strategies. These methods offer milder conditions and greater functional group tolerance.

Deprotection StrategyReagents/ConditionsFeaturesReference(s)
Heterogeneous Catalysis Solid Brønsted acid catalysts (e.g., H-BEA zeolite) in a flow reactorAllows for continuous processing and easy product separation. rsc.org
Mild Acidolysis Aqueous phosphoric acidEnvironmentally benign and highly selective for Boc groups over other acid-sensitive functionalities like Cbz carbamates and esters. nih.gov
Mechanochemical Ball milling with p-toluenesulfonic acidSolvent-free, rapid, and occurs at room temperature. organic-chemistry.org
Basic Conditions Sodium carbonate in refluxing DMEUseful for substrates sensitive to acid but stable to base. youtube.com
Table 2: Selected Alternative N-Boc Deprotection Methods.

Chemoselectivity is a critical consideration when removing a Boc group in the presence of other sensitive functionalities. The choice of deprotection conditions can determine whether other protecting groups or functional moieties within the molecule remain intact. For instance, deprotection with aqueous phosphoric acid is mild enough to leave Cbz carbamates, benzyl (B1604629) esters, and TBDMS ethers untouched. nih.gov

A notable aspect of the reactivity of N-arylsulfonamides under acidic conditions is the potential for regiochemical rearrangement. When N-arylsulfonamides with electron-rich aromatic rings are treated with trifluoromethanesulfonic acid (TfOH), they can undergo sulfonyl group migration to a different position on the aromatic ring rather than deprotection. organic-chemistry.orgresearchgate.net This provides a method for intramolecular functionalization but must be considered when simple deprotection is the desired outcome. In contrast, neutral or electron-deficient N-arylsulfonamides typically undergo clean deprotection under the same conditions. organic-chemistry.orgresearchgate.net This differential reactivity highlights the role of substituent electronics in directing reaction pathways.

Furthermore, transformations can be designed to be chemoselective. For example, N-Boc protected amines can be converted in a one-pot reaction to amides. This proceeds through an in situ generated isocyanate intermediate, which then reacts with a Grignard reagent, showcasing a transformation of the carbamate that is selective and avoids cleavage. nih.gov

Reactivity of the Benzenesulfonyl Group in Organic Reactions

The benzenesulfonyl group is an excellent leaving group and its presence can facilitate elimination reactions. In the context of this compound, the strong electron-withdrawing effect of the benzenesulfonamide group can promote the elimination of the tert-butyl group as a cation under certain reaction conditions. google.com

A more prominent reaction pathway for this class of compounds is the cleavage of the nitrogen-sulfur (N-S) bond. This cleavage can be achieved under reductive conditions, providing a method for the deprotection of the sulfonamide. chemrxiv.org This reductive cleavage is a valuable synthetic tool, as it allows for the unmasking of the amine functionality. organic-chemistry.org Various reagents and conditions have been developed to effect this transformation, highlighting the lability of the N-S bond. For instance, methods using photoredox catalysis have proven effective for the N-S bond cleavage in related sulfonamides. organic-chemistry.org

The cleavage of the N-S bond in sulfenyl-carbamate derivatives has been studied under hydrolysis and thiolysis conditions. In the presence of sulfhydryl reagents like cysteine and glutathione, thiolytic N-S bond cleavage occurs, yielding the corresponding carbamate as the primary product. nih.gov While this study was on a related structure, it underscores the susceptibility of the N-S linkage to nucleophilic attack.

Reaction TypeConditionsProductsKey FindingsReference
Reductive N-S CleavagePhotoredox catalyst (CBZ6), 407 nm LED, sodium formate, thiolAmine, Benzenesulfinic acid derivativeEffective for deprotection of sulfonamides under mild conditions. organic-chemistry.org
Reductive N-S CleavageMild and general method to generate sulfinates and amines.Sulfinates, AminesEnables late-stage functionalization of secondary sulfonamides. chemrxiv.org
Thiolytic N-S CleavageCysteine or glutathione, pH 7.0Carbamate, Disulfide byproductsDemonstrates the susceptibility of the N-S bond to nucleophiles. nih.gov

The potent electron-withdrawing nature of the benzenesulfonyl group significantly influences the reactivity of adjacent functional groups. This electronic effect deactivates the nitrogen lone pair towards electrophilic attack on the aromatic ring by delocalizing it, but it also activates other parts of the molecule. rsc.org

One key aspect of this activation is the increased acidity of protons on the carbon atom alpha to the sulfonyl group. While this compound itself does not have an alpha-carbon with protons directly on the main chain, in related molecules with an alkyl chain between the nitrogen and another functional group, the sulfonyl group would enhance the acidity of the alpha-protons, facilitating the formation of α-sulfonyl carbanions. These carbanions are valuable intermediates in carbon-carbon bond-forming reactions. nih.govlibretexts.org

Furthermore, the sulfonyl group activates the carbamate nitrogen as a nucleophile in certain reactions. For instance, sulfonyl carbamates can act as nitrogen nucleophiles in reactions like the Mitsunobu reaction. nih.gov This reactivity allows for the formation of N-C bonds under relatively mild conditions. The activation is also evident in alkylation reactions on related structures, where the presence of the sulfonyl group facilitates the reaction at an adjacent position. google.com

Activated FunctionalityReaction TypeRole of Sulfonyl GroupExample from Related CompoundsReference
α-CarbonCarbanion formationIncreases acidity of α-protonsEnantioselective reactions of α-sulfonyl carbanions of trifluoromethyl sulfones. nih.gov
Carbamate NitrogenMitsunobu ReactionActs as an internal activating group for the nitrogen nucleophile.General use of sulfonyl carbamates as nitrogen nucleophiles. nih.gov
Adjacent PositionsAlkylationFacilitates nucleophilic substitution at adjacent carbons.Alkylation of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate. google.com

The sulfur atom in the benzenesulfonyl group exists in its highest oxidation state (+6), making it resistant to further oxidation under standard conditions. However, the sulfonyl moiety can undergo reductive transformations.

The most significant reductive pathway is the cleavage of the N-S bond, as previously discussed (see Section 3.3.1). This reaction is effectively a reduction of the sulfonyl group's influence on the nitrogen, leading to the formation of a benzenesulfinic acid derivative and the free amine. chemrxiv.org This transformation is a cornerstone of using the benzenesulfonyl group as a protecting group that can be removed reductively.

In a broader context of sulfonyl groups, reduction can lead to lower oxidation states of sulfur. For example, sulfonyl chlorides can be reduced to the corresponding aryl thiols (sulfur in the +2 oxidation state) using reagents like triphenylphosphine. organic-chemistry.org While this specific reaction starts from a sulfonyl chloride, it illustrates the general principle that the sulfonyl sulfur can be reduced. The reductive cleavage of the N-S bond in this compound is the most pertinent example of a reductive transformation for this specific molecule.

TransformationReaction ConditionsResulting Sulfur SpeciesSignificanceReference
Reductive N-S CleavageMild reducing agentsBenzenesulfinateKey deprotection strategy for sulfonamides. chemrxiv.org
Reductive N-S CleavagePhotoredox catalysisBenzenesulfinate derivativeProvides a mild and selective method for cleavage. organic-chemistry.org
Reduction of Sulfonyl Chlorides (Related reaction)Triphenylphosphine in tolueneArylthiolDemonstrates reduction of S(VI) to a lower oxidation state. organic-chemistry.org

Applications in Advanced Organic Synthesis and Chemical Research

tert-butyl N-(benzenesulfonyl)carbamate as a Key Building Block

This compound serves as a fundamental building block for the introduction of nitrogen-containing functionalities into organic molecules. Its utility stems from the presence of both a Boc-protected amine and a benzenesulfonyl group, which can be selectively manipulated to achieve a variety of synthetic outcomes.

This compound is instrumental in the preparation of a wide array of complex amine derivatives and protected intermediates. For instance, it has been utilized in the synthesis of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. nih.govnih.gov This reaction involves the coupling of tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride, demonstrating the ability to introduce a substituted benzenesulfonyl group onto a pre-existing amino scaffold. nih.gov

The carbamate (B1207046) functionality within these derivatives provides a stable protecting group for the amine, allowing for subsequent chemical transformations at other sites within the molecule. organic-chemistry.org This strategy is crucial in multistep syntheses where the reactivity of a free amine would interfere with desired reactions. The resulting protected intermediates are valuable precursors for the synthesis of more complex target molecules, including those with potential biological activity.

A notable application is the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate, which serves as a precursor in asymmetric Mannich reactions. orgsyn.org This highlights the role of the parent compound in generating key intermediates for stereoselective carbon-carbon bond formation.

Table 1: Synthesis of Complex Amine Derivatives
DerivativePrecursorsReagents/ConditionsReference
tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamatetert-Butyl 2-(isobutylamino)ethylcarbamate, p-methoxyphenylsulfonyl chlorideN,N-diisopropylethylamine, dichloromethane (B109758) nih.gov
tert-Butyl phenyl(phenylsulfonyl)methylcarbamatetert-Butyl carbamate, Sodium benzenesulfinate, BenzaldehydeFormic acid, Tetrahydrofuran (B95107), Water orgsyn.org

The unique reactivity of this compound and its derivatives makes them valuable precursors for the construction of nitrogen-containing heterocyclic scaffolds. These structural motifs are prevalent in a vast number of pharmaceuticals and natural products. For example, derivatives of tert-butyl carbamate are used in the synthesis of diimine ligands for metal complex formation. nih.gov

Furthermore, the strategic removal of the Boc protecting group can unmask a reactive amine, which can then participate in intramolecular cyclization reactions to form heterocyclic rings. For instance, after a series of transformations, the deprotected amine can react with an electrophilic center within the same molecule to forge a new ring system. This approach is fundamental in the synthesis of various heterocyclic frameworks, such as benzothiazoles. researchgate.net

Utilization as a Protecting Group Strategy in Multistep Synthesis

The tert-butoxycarbonyl (Boc) group, a key feature of this compound, is one of the most widely used amine protecting groups in organic synthesis. wikipedia.org Its popularity is due to its ease of introduction, stability to a wide range of reaction conditions, and facile removal under specific acidic conditions. wikipedia.orgorganic-chemistry.org

A significant advantage of the Boc group is its compatibility with other protecting groups, enabling "orthogonal" protection strategies. organic-chemistry.org In this approach, multiple functional groups in a molecule are protected with groups that can be removed under different, non-interfering conditions. For example, the acid-labile Boc group can be used alongside base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group or hydrogenation-sensitive groups like the benzyl (B1604629) (Bn) group. organic-chemistry.orgorganic-chemistry.org This allows for the selective deprotection and reaction of one functional group while others remain protected. organic-chemistry.org

Table 2: Orthogonal Protecting Group Pairs with N-Boc
Protecting Group 1Deprotection ConditionProtecting Group 2 (Orthogonal to Boc)Deprotection Condition
BocAcidic (e.g., TFA, HCl) wikipedia.orgFmocBasic (e.g., Piperidine) organic-chemistry.org
BocAcidic (e.g., TFA, HCl) wikipedia.orgBenzyl (Bn)Hydrogenolysis (e.g., H₂, Pd/C) organic-chemistry.org
BocAcidic (e.g., TFA, HCl) wikipedia.orgTrocReductive (e.g., Zn/acetic acid) umass.edu

In the synthesis of complex molecules containing multiple functional groups, the ability to selectively protect and deprotect specific sites is paramount. organic-chemistry.org The Boc group, derived from reagents like this compound, offers excellent chemoselectivity for the protection of amines. organic-chemistry.org

The removal of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol. wikipedia.org These conditions are often mild enough to leave other acid-sensitive groups, such as certain esters or ethers, intact if the reaction is carefully controlled. Conversely, the Boc group is stable to most nucleophiles and basic conditions, allowing for reactions at other parts of the molecule without affecting the protected amine. organic-chemistry.org For instance, a molecule containing both a Boc-protected amine and an ester can undergo saponification (base-mediated ester hydrolysis) without cleavage of the Boc group.

Contributions to Stereoselective Synthesis

This compound and its derivatives have also found application in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. The bulky tert-butyl group can exert significant steric influence, directing the approach of reagents to a particular face of the molecule and thereby controlling the stereochemical outcome of a reaction.

An example of this is the use of tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate as a precursor for the synthesis of (-)-muricatacin derivatives. tci-thaijo.org The stereochemistry of the starting material, which can be controlled during its synthesis, dictates the stereochemistry of the final product.

Furthermore, the carbamate functionality can participate in directed metalations or other reactions where the carbamate oxygen can coordinate to a metal catalyst, positioning it to influence the stereoselectivity of a subsequent transformation. While direct examples involving this compound in this specific role are less common in the provided context, the principle is a well-established strategy in asymmetric synthesis.

Role in Asymmetric Transformations, e.g., Aziridination

While direct use of this compound in aziridination is less documented, structurally related N-sulfinyl and N-sulfonyl compounds are pivotal in asymmetric synthesis. For instance, the asymmetric synthesis of terminal N-tert-butylsulfinyl aziridines is achieved with high diastereoselectivity through the addition of organocerium reagents to N-(2-chloroethylidene)-tert-butylsulfinamide. nih.gov This process yields aziridines in good yields (63-92%) and high diastereomeric ratios (85:15 to >99:1). nih.gov The N-sulfinyl group in these reagents acts as a powerful chiral director, enabling the stereocontrolled formation of the three-membered aziridine (B145994) ring, a valuable motif in medicinal chemistry.

The broader class of sulfonamides, to which this compound belongs, are recognized as important intermediates in the synthesis of bioactive molecules, including protease inhibitors. The Boc group, in particular, is a widely used protecting group that can be removed under specific conditions, facilitating further synthetic transformations. orgsyn.org

Chiral Auxiliary Applications and Stereocontrol Strategies

The concept of using chiral auxiliaries is a cornerstone of asymmetric synthesis, and while this compound itself is not chiral, its derivatives are central to this strategy. The Ellman lab, for example, developed tert-butanesulfinamide as a highly effective and widely used chiral auxiliary for the asymmetric synthesis of amines. yale.edu This reagent has been employed on metric-ton scales for the production of drugs and fine chemicals. yale.edu

The sulfinyl group is particularly effective at inducing chirality. For example, optically active tert-butyl sulfinates can be prepared from dialkyl sulfites and tert-butylmagnesium chloride in the presence of chiral amines, with enantiomeric excesses (ee) reaching up to 74%. acs.org This demonstrates the potential for the sulfinyl functional group, related to the sulfonyl group in the title compound, to control stereochemical outcomes.

Furthermore, the development of hydrogen bonding organocatalysts based on the sulfinyl group highlights its unique ability to create a chiral environment while enhancing acidity, enabling reactions like the first catalytic asymmetric nitronate protonation. yale.edu These strategies showcase the importance of the core structural elements of this compound in designing stereocontrolled synthetic routes.

Role in Non-Clinical Research and Industrial Chemical Processes

Beyond fundamental research, the structural motifs of this compound are found in reagents and synthetic pathways relevant to industrial applications.

Development of Novel Reagents and Catalytic Systems

The components of this compound are instrumental in creating new synthetic tools. For example, tert-butyl carbamate itself is used in palladium-catalyzed cross-coupling reactions to synthesize N-Boc-protected anilines. sigmaaldrich.com This reaction highlights the utility of the Boc-protected amine functionality in forming carbon-nitrogen bonds, a fundamental transformation in organic synthesis.

The sulfonyl portion of the molecule also plays a role in reagent development. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been developed as N-(Boc)-protected nitrone equivalents. researchgate.net These compounds react with organometallic reagents to form N-(Boc)hydroxylamines, which are versatile building blocks in organic synthesis. researchgate.net The development of such novel reagents demonstrates the ongoing innovation in harnessing the reactivity of sulfonyl and carbamate groups.

The following table summarizes the key reagents and their applications discussed:

Reagent/PrecursorApplicationCatalyst/ConditionsReference
N-(2-chloroethylidene)-tert-butylsulfinamideAsymmetric synthesis of terminal aziridinesOrganocerium reagents, DMPU/THF nih.gov
tert-Butyl carbamateSynthesis of N-Boc-protected anilinesPalladium catalyst, Cs₂CO₃, 1,4-dioxane sigmaaldrich.com
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamatesSynthesis of N-(Boc)hydroxylamines (nitrone equivalents)Organometallic reagents researchgate.net

Synthetic Methodologies for Industrially Relevant Compounds

The structural elements of this compound are integrated into synthetic routes for compounds of industrial interest. For example, a derivative, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, is a key intermediate in the synthesis of the drug Lacosamide. google.com The use of the Boc protecting group in this synthesis is crucial for achieving high yields and simplifying purification, making the process suitable for industrial production. google.com

In another example, a patent describes a method for preparing a complex tert-butyl carbamate derivative used in the synthesis of an anticoagulant drug, Edoxaban. google.com The process involves coupling an amine with an oxoacetate derivative in an organic solvent, achieving a high yield and purity suitable for large-scale manufacturing. google.com This highlights how the carbamate functionality is a reliable and essential component in the multi-step synthesis of modern pharmaceuticals.

The synthesis of these industrially relevant compounds often involves multiple steps where the robust and predictable chemistry of the Boc-carbamate and sulfonyl groups is leveraged to build complex molecular architectures.

Mechanistic Investigations and Theoretical Chemistry Studies

Elucidation of Reaction Mechanisms Involving tert-butyl N-(benzenesulfonyl)carbamate

Understanding the reaction mechanisms of this compound would involve a combination of spectroscopic, kinetic, and isotopic labeling studies. These experimental approaches provide insights into the transformation of reactants to products, including the identification of intermediates and the determination of reaction rates.

Spectroscopic Analyses for Mechanistic Insights (e.g., NMR, IR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating reaction mechanisms by monitoring the structural changes in molecules over the course of a reaction.

In a synthetic context, such as the preparation of a related compound, tert-butyl phenyl(phenylsulfonyl)methylcarbamate, spectroscopic data is crucial for product characterization. For instance, the structure of this related compound was confirmed using IR and NMR spectroscopy. orgsyn.org

A hypothetical mechanistic study of a reaction involving this compound using these techniques would involve:

¹H and ¹³C NMR Spectroscopy: These techniques would be used to track the disappearance of starting materials and the appearance of products. The chemical shifts and coupling constants of the protons and carbons in the tert-butyl, benzenesulfonyl, and carbamate (B1207046) moieties would provide information about the electronic environment of the atoms and how it changes during the reaction. For example, a significant shift in the signal for the N-H proton could indicate its involvement in a reaction step.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The characteristic vibrational frequencies of the C=O group in the carbamate and the S=O groups in the benzenesulfonyl moiety would be monitored. A change in the position or intensity of these bands could indicate the formation of intermediates or products. For example, in the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate, characteristic IR absorption bands were observed at 3362 cm⁻¹ (N-H), 1713 cm⁻¹ (C=O), and 1311 and 1146 cm⁻¹ (SO₂). orgsyn.org

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are essential for determining the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. This information helps in proposing a plausible reaction mechanism. For a reaction involving this compound, kinetic studies would involve systematically varying the concentrations of the reactants and monitoring the reaction progress over time, often using one of the spectroscopic methods mentioned above. The data obtained would be used to derive a rate law, which mathematically expresses the relationship between the reaction rate and the concentrations of the species involved.

Isotopic Labeling Experiments for Pathway Confirmation

Isotopic labeling is a powerful technique to trace the fate of specific atoms during a chemical reaction, thereby providing definitive evidence for a proposed mechanistic pathway. In a reaction involving this compound, one or more atoms in the molecule could be replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H). The position of the isotopic label in the products can then be determined using techniques like mass spectrometry or NMR spectroscopy. This would allow for the unambiguous confirmation of bond-making and bond-breaking steps in the reaction mechanism.

Computational Chemistry and Quantum Mechanical Analyses

Computational chemistry provides theoretical insights into molecular structure, stability, and reactivity. Methods like Density Functional Theory (DFT) can be used to model the properties of this compound and to investigate reaction pathways at a molecular level.

DFT Calculations for Structural Optimization and Conformational Analysis

Density Functional Theory (DFT) calculations could be employed to determine the most stable three-dimensional structure (geometry) of this compound. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Furthermore, conformational analysis using DFT would identify the different possible spatial arrangements of the molecule (conformers) due to rotation around single bonds, such as the N-S and N-C bonds, and determine their relative energies. This information is crucial for understanding the molecule's flexibility and how its shape might influence its reactivity.

Electronic Structure and Bonding Analysis (e.g., NBO, QTAIM)

To gain a deeper understanding of the electronic structure and bonding within this compound, advanced computational analyses could be performed on the optimized geometry:

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs). This analysis would reveal details about the hybridization of the atoms, the nature of the bonds (e.g., sigma, pi), and the extent of electron delocalization (hyperconjugation) within the molecule. For instance, it could quantify the interaction between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups, which can influence the molecule's reactivity.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a method that analyzes the topology of the electron density to define atoms and the bonds between them. This analysis can characterize the nature of chemical bonds, such as whether they are primarily covalent or ionic. For this compound, QTAIM could be used to analyze the properties of the electron density at the bond critical points for the N-S, N-C, C=O, and S=O bonds to provide a quantitative measure of their strength and character.

Prediction of Reactivity and Transition State Geometries

Theoretical chemistry provides powerful tools for predicting the reactivity of molecules like this compound by mapping out potential energy surfaces for various reaction pathways. The primary reactive sites in this molecule are the nitrogen-sulfur (N–S) bond, the acidic proton on the nitrogen, and the electrophilic carbonyl carbon.

Computational Approaches to Reactivity: Density Functional Theory (DFT) is a common computational method used to investigate reaction mechanisms. By applying DFT, researchers can model bond-breaking and bond-forming processes to determine the most energetically favorable reaction pathways. For N-sulfonyl compounds, a key area of investigation is the cleavage of the N–S bond, which is a common transformation for sulfonamides. researchgate.netnih.govnih.gov Theoretical calculations can predict the activation barrier for such a cleavage, providing insight into the reaction's feasibility under different conditions (e.g., thermal, photochemical, or reductive). researchgate.net

Transition State Geometry: A critical aspect of predicting reactivity is the identification and characterization of the transition state (TS) geometry. The transition state represents the highest energy point along a reaction coordinate, and its structure reveals the precise arrangement of atoms as they transform from reactants to products.

Computationally, a transition state is located as a first-order saddle point on the potential energy surface. A key characteristic of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For a hypothetical reaction, such as the cleavage of the N–S bond in this compound, a computational study would yield specific geometric parameters for the transition state. An analysis of these parameters provides mechanistic clarity. For instance, an elongated N–S bond in the transition state geometry would confirm that this bond is breaking during the reaction. researchgate.net

The table below illustrates the type of data that would be generated from a DFT calculation to characterize a transition state for a hypothetical N-S bond cleavage reaction.

ParameterDescriptionTypical Finding in a TS Calculation
N–S Bond Length The distance between the nitrogen and sulfur atoms.Significantly elongated compared to the ground state, indicating bond breaking.
Imaginary Frequency The single negative frequency in the vibrational analysis.Corresponds to the vibrational mode of the N-S bond stretching to the point of cleavage.
Activation Energy (ΔG‡) The free energy difference between the reactant and the transition state.A quantitative measure of the kinetic barrier to the reaction.
Key Bond Angles Angles around the nitrogen and sulfur atoms.Distorted geometries compared to the stable reactant molecule, reflecting the high-energy state.

This table is illustrative of the data produced in theoretical studies on similar compounds; specific values for this compound are not available in the cited literature.

Solvent Effects Modeling in Theoretical Studies

Chemical reactions are highly sensitive to the solvent in which they are performed. nih.gov Theoretical studies must account for solvent effects to provide realistic predictions of reaction rates and mechanisms. Computational models achieve this through two primary approaches: implicit and explicit solvation.

Implicit Solvent Models: Also known as continuum models (e.g., Polarizable Continuum Model - PCM, or Solvation Model based on Density - SMD), these methods treat the solvent as a continuous, uniform medium characterized by its dielectric constant. Current time information in East Hants, CA. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, an implicit model could predict how a polar solvent stabilizes charged intermediates or transition states, thereby affecting reaction barriers. nih.gov

Explicit Solvent Models: This approach involves including a number of individual solvent molecules in the computational model. While computationally more demanding, this method allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. Current time information in East Hants, CA. For this compound, the acidic N-H proton and the oxygen atoms of the carbonyl and sulfonyl groups are capable of forming hydrogen bonds with protic solvents. An explicit model is necessary to accurately capture the energetic and geometric consequences of these specific interactions.

Often, a hybrid or "microsolvation" approach is used, where a few explicit solvent molecules are placed at key interaction sites (like the N-H group) and this entire cluster is then embedded within a polarizable continuum. Current time information in East Hants, CA.

Modeling Solvent Impact on Reactivity: Theoretical studies can systematically model a reaction in various solvents to predict how solvent polarity influences reactivity. For instance, a reaction proceeding through a polar transition state is generally accelerated in more polar solvents. By calculating the activation energy in different implicit solvent environments, a theoretical study can predict the optimal solvent for a desired transformation.

The following table outlines how different solvent models would be applied to study this compound.

Modeling AspectImplicit Model ApplicationExplicit Model Application
Reaction Barrier Screening Efficiently calculate activation energies in a wide range of solvents with varying dielectric constants to identify trends.Computationally expensive for screening but provides high accuracy for one or two key solvents.
Hydrogen Bonding Does not directly model specific hydrogen bonds, only captures the bulk polarity effect.Directly models the geometry and energy of hydrogen bonds between the N-H or C=O groups and solvent molecules.
Conformational Analysis Predicts the most stable conformation of the molecule based on the overall polarity of the solvent.Can reveal how specific solvent molecule arrangements stabilize different conformers of the solute.
Reaction Mechanism Can show how solvent polarity favors one mechanistic pathway over another (e.g., ionic vs. concerted).Can reveal the direct participation of solvent molecules in the reaction mechanism, such as acting as proton shuttles.

This table describes general methodologies in computational chemistry; specific modeling studies on this compound are not available in the cited literature.

Emerging Research and Future Directions

Exploration of Novel Reactivity Patterns and Transformation Pathways

While traditionally used as protecting groups or simple amide isosteres, recent research has begun to unlock more complex and novel reactivity from N-sulfonyl carbamates. These explorations are paving the way for new synthetic strategies and molecular architectures.

One significant area of development is their participation in multicomponent reactions (MCRs). A novel method for synthesizing ¹¹C-labeled sulfonyl carbamates has been developed utilizing a palladium-catalyzed MCR involving sulfonyl azides, alcohols, and carbon monoxide. nih.govdiva-portal.org This approach provides rapid access to structurally diverse sulfonyl carbamates, which are valuable as bioisosteres of carboxylic acids. nih.gov The reaction demonstrates the ability to form the core sulfonyl carbamate (B1207046) structure in a single, efficient step from simple precursors.

EntryCatalyst / LigandAlcoholConversion (%) [c]Isolated Yield (%) [e]
1PdCl₂ / Xantphosn-Butanol8978
2Pd(PPh₃)₄n-Butanol8873
3[Rh(COD)Cl]₂ / Xantphosn-Butanol5-
4PdCl₂ / XantphosEthanol9181
5PdCl₂ / XantphosIsopropanol8575

Table 1: Optimization of a multicomponent reaction to form ¹¹C-Sulfonyl Carbamates. diva-portal.org Conditions: Sulfonyl azide (B81097) (40 mM), catalyst, ligand, and alcohol in THF. diva-portal.org [c] Conversion refers to the percentage of non-volatile activity remaining. diva-portal.org [e] Isolated radiochemical yield. diva-portal.org

Another emerging application involves the use of related N-sulfonyloxy carbamates as reoxidants in osmium-catalyzed tethered aminohydroxylation (TA) reactions. nih.gov This updated protocol circumvents the need for less desirable reagents like lithium hydroxide (B78521) and tBuOCl, and allows for lower catalyst loadings. nih.gov Furthermore, this method expands the substrate scope to include homoallylic alcohols for the first time. nih.gov

The reactivity of the carbamate moiety itself has also been harnessed in novel ways. In rhodium-catalyzed reactions, carbamates can act as a source of nitrenes, which are then transferred to sulfoxides to generate N-protected sulfoximines. acs.org For example, tert-butyl carbamate reacts with methyl p-tolyl sulfoxide (B87167) in the presence of a rhodium catalyst to yield the corresponding N-Boc sulfoximine (B86345) with 98% yield. acs.org This transformation highlights a pathway to valuable sulfoximine scaffolds, which are of increasing interest in medicinal chemistry. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms offers significant advantages in terms of safety, scalability, efficiency, and reproducibility. The synthesis of sulfonamides and their carbamate derivatives is well-suited to this technological shift.

Fully automated flow-through processes have been successfully developed for the production of secondary sulfonamides. nih.gov These systems can employ a "catch and release" protocol where primary sulfonamides are reacted and purified in-line, enabling the creation of compound libraries with high purity and good yields without traditional chromatographic purification. nih.gov Such platforms often incorporate multiple reactor columns and automated regeneration capabilities, showcasing a high degree of automation. nih.gov

Continuous flow has also proven effective for synthesizing key precursors and intermediates. The synthesis of N-sulfonyl-1,2,3-triazoles, which are precursors to reactive azavinyl carbenes, has been achieved in a flow system with short residence times and high yields (92-98%). nih.gov Similarly, the preparation of sulfonyl chlorides, essential building blocks for sulfonamides, has been optimized in flow reactors. rsc.org This approach not only allows for precise control over reaction parameters but also enhances the safety of handling highly exothermic reactions and difficult reagents. rsc.orgnih.gov The transformative impact of flow chemistry is particularly evident when dealing with hazardous or highly reactive substances. acs.org

SubstrateProduct TypePlatformKey AdvantagesReference
Primary SulfonamidesSecondary SulfonamidesAutomated flow-through binary reactorHigh purity, no chromatography, library synthesis nih.gov
Alkynes & Sulfonyl AzidesN-Sulfonyl-1,2,3-triazolesContinuous flow reactorShort residence time (13 min), high yields (92-98%) nih.gov
Disulfides & ThiolsSulfonyl ChloridesContinuous flow reactorEnhanced safety, high space-time yield rsc.org

Table 2: Examples of Sulfonamide and Precursor Synthesis in Flow Chemistry Platforms.

These advancements demonstrate that the modular nature of tert-butyl N-(benzenesulfonyl)carbamate and related compounds is highly compatible with the principles of continuous manufacturing, paving the way for more efficient and scalable production.

Development of Sustainable and Environmentally Benign Synthetic Methods

In line with the principles of green chemistry, significant efforts are being directed towards developing more sustainable methods for synthesizing sulfonamides and carbamates, minimizing waste and avoiding hazardous materials. researchgate.net

A notable advancement is the development of a one-pot synthesis of sulfonamides directly from aromatic carboxylic acids and amines. nih.gov This copper-catalyzed method proceeds via a decarboxylative chlorosulfonylation, eliminating the need for pre-functionalization of the starting materials and thus improving step economy. nih.gov Another approach utilizes water-assisted conditions for the preparation of carbamates, which then react with sulfonamides to form sulfonylureas. rsc.org This protocol is advantageous as it avoids the use of toxic and moisture-sensitive reagents like phosgene (B1210022) and isocyanates, which are common in traditional methods. rsc.org

Patented methods for closely related structures, such as N-tert-butyl benzenesulfonamide (B165840), also emphasize green process chemistry. One such method uses a hafnium tetrachloride catalyst to achieve yields over 95% under mild reflux conditions, employing cheap, readily available raw materials and generating easily separable products, thereby reducing industrial waste. google.com

FeatureConventional MethodGreen/Sustainable AlternativeBenefitReference
Carbamate Synthesis Use of phosgene, isocyanates, or chloroformatesReaction of amines with diphenyl carbonate in aqueous mediaAvoids hazardous and toxic reagents rsc.org
Sulfonamide Synthesis Requires pre-functionalized starting materialsOne-pot synthesis from unactivated carboxylic acids and aminesImproved step-economy, less waste nih.gov
Catalysis/Conditions Stoichiometric or harsh reagentsLow-loading HfCl₄ catalyst, mild refluxHigh yield, mild conditions, reduced cost google.com
Overall Process Multi-step, purification-intensiveConvergent synthesis, one-pot proceduresReduced waste, higher efficiency researchgate.netnih.gov

Table 3: Comparison of Conventional and Sustainable Synthetic Approaches for Sulfonamides and Carbamates.

These sustainable strategies highlight a clear trend towards designing syntheses that are not only efficient but also environmentally responsible, a critical consideration for modern chemical manufacturing.

Application in the Synthesis of New Materials and Functional Molecules (Non-Biological Focus)

Beyond their utility in medicinal chemistry, N-sulfonyl carbamates and their derivatives are emerging as valuable components in the synthesis of novel functional materials and molecules with unique, non-biological applications. The carbamate moiety, in particular, serves as a versatile handle for constructing complex macromolecular structures.

A prominent example is the use of carbamate-functionalized monomers in the synthesis of advanced polymers. Researchers have synthesized tert-butyl N-(6-bromoazulen-2-yl)carbamate as a key monomer for producing poly[2,6-aminoazulene]. researchgate.net Azulene-containing polymers are of significant interest in materials science due to their unique electronic and optical properties, including a small HOMO-LUMO gap and stimuli-responsiveness, making them candidates for various optoelectronic applications. researchgate.net

The synthesis of fluorescent polymer materials also leverages carbamate chemistry. In one approach, a naphthalimide-based monomer was synthesized via a route involving a carbamate intermediate. rsc.org The resulting polymer was designed as a fluorescent sensor for detecting sulfinates, demonstrating the role of these building blocks in creating materials for chemical sensing applications. rsc.org The strategic placement of functional groups allows for the fine-tuning of the material's properties, such as solubility and reactivity for polymerization. rsc.org

The inherent chemical properties of the sulfonyl carbamate group itself make it a useful functional motif. It is recognized as a stable bioisostere for carboxylic acids and is a component in molecules designed for applications such as herbicides. nih.gov This demonstrates its utility in creating a wide range of functional molecules beyond the scope of pharmaceuticals.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(benzenesulfonyl)carbamate and its derivatives?

The compound is typically synthesized via condensation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). For example, tert-butyl carbamate derivatives are prepared by reacting tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids under mild conditions (20–25°C) in dichloromethane or DMF . Purification often involves column chromatography with gradients of ethyl acetate/hexane .

Q. How is this compound characterized in academic research?

Key characterization methods include:

  • 1H NMR spectroscopy to confirm hydrogen environments and substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for visualizing molecular geometry and hydrogen-bonding networks .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling tert-butyl carbamate derivatives?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors, especially during reactions involving volatile solvents.
  • Store at room temperature in airtight containers away from strong oxidizers or acids, which may trigger decomposition .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural analysis?

  • Perform twinning refinement in SHELXL to address overlapping reflections in twinned crystals .
  • Cross-validate results using density functional theory (DFT) -optimized geometries or compare with similar structures in the Cambridge Structural Database .
  • Use ORTEP-3 to detect thermal ellipsoid anomalies and adjust displacement parameters .

Q. What strategies optimize reaction yields in tert-butyl carbamate synthesis?

  • Catalyst screening : Replace traditional bases with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Solvent effects : Switch from DMF to THF for better solubility of bulky intermediates.
  • Temperature control : Lower reaction temperatures (e.g., 0°C) reduce side reactions in acid-sensitive derivatives .

Q. How are mechanistic insights into tert-butyl carbamate reactivity investigated?

  • Kinetic studies : Monitor reaction progress via in-situ NMR to identify rate-limiting steps (e.g., carbamate deprotection) .
  • Isotopic labeling : Use deuterated reagents (e.g., D2O) to trace proton transfer pathways during hydrolysis .

Q. How to address discrepancies between NMR and X-ray data for tert-butyl carbamates?

  • Dynamic NMR analysis : Identify conformational flexibility (e.g., rotamers) causing signal splitting .
  • Hirshfeld surface analysis : Correlate crystallographic packing effects with NMR chemical shifts .

Q. What solvent systems stabilize tert-butyl carbamates during purification?

  • Use non-polar solvents (hexane/ethyl acetate) for column chromatography to prevent premature deprotection.
  • Avoid protic solvents (e.g., methanol) that may hydrolyze the tert-butyl group .

Q. How does substituent electronic effects influence tert-butyl carbamate stability?

  • Electron-withdrawing groups (e.g., nitro) on the benzenesulfonyl moiety increase resistance to hydrolysis.
  • Steric hindrance from ortho-substituents slows degradation but may reduce solubility .

Q. What computational tools predict tert-butyl carbamate reactivity in drug design?

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • QM/MM simulations : Study transition states for hydrolysis or nucleophilic substitution .

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